molecular formula C21H17F2N7O B3411626 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920405-56-7

1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B3411626
CAS No.: 920405-56-7
M. Wt: 421.4 g/mol
InChI Key: KRVCNJLLPCHUOX-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a novel chemical entity designed for advanced pharmaceutical and life science research. This complex molecule features a triazolopyrimidine core, a scaffold recognized in scientific literature for its potential as a Phosphodiesterase 2 (PDE2) inhibitor . The structure is further functionalized with a 2,6-difluorobenzoyl group and a piperazine moiety, which are common in medicinal chemistry for optimizing a compound's pharmacokinetic properties and target binding affinity. The primary research value of this compound lies in the exploration of cyclic nucleotide signaling pathways. Inhibition of PDE2, an enzyme that hydrolyzes the secondary messengers cAMP and cGMP, can lead to elevated levels of these nucleotides in cells, potentially modulating a wide range of physiological processes . Consequently, this molecule is a valuable tool for investigating conditions linked to cyclic nucleotide signaling. Preclinical research on similar triazolopyrimidine-based PDE2 inhibitors suggests potential applications in studying neurological and cognitive disorders . This includes research models for cognitive deficits, memory impairment, and neurodegenerative diseases where enhanced synaptic plasticity and memory consolidation are of interest . Furthermore, the role of cGMP in vascular smooth muscle also makes this compound relevant for basic research in cardiovascular function . Researchers can utilize this high-purity compound for in vitro enzyme assays, cell-based studies, and early-stage preclinical investigations to elucidate novel biological mechanisms and validate new therapeutic targets. This product is intended for use by qualified research professionals only. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety data for this compound may not be complete, and appropriate handling procedures for laboratory chemicals should be followed at all times.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N7O/c22-15-7-4-8-16(23)17(15)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVCNJLLPCHUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine moiety is essential for its binding affinity and specificity towards the kinase .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

  • 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine (BF00686): Structural Difference: The benzoyl group is substituted with 3,4-difluoro instead of 2,6-difluoro. Its molecular weight (435.43 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
  • VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) :

    • Structural Difference : Replaces benzoyl with a benzoxazol-2-yl sulfide group.
    • Impact : The benzoxazole ring introduces additional hydrogen-bonding sites, enhancing NADPH oxidase inhibition efficacy. However, the sulfide linkage may reduce metabolic stability compared to the amide bond in the target compound .

Piperazine Modifications

  • Tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate :

    • Structural Difference : A tert-butyl carbamate group replaces the 2,6-difluorobenzoyl.
    • Impact : The bulky tert-butyl group improves solubility (66.7% yield in synthesis) but reduces membrane permeability due to increased hydrophilicity. The free piperazine in the target compound allows for better target engagement .
  • 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one: Structural Difference: Acetylated piperazine instead of benzoyl substitution.

Triazolopyrimidine Core Derivatives

  • N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (Compound 11) :
    • Structural Difference : Propylthio and methylamine substituents on the triazolopyrimidine core.
    • Impact : The propylthio group increases molecular weight (376.10 g/mol vs. ~435 g/mol for the target compound) and lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) Purity (%) Retention Time (UHPLC, min) Key Functional Groups
Target Compound ~435 (estimated) N/A N/A 2,6-Difluorobenzoyl, Piperazine
BF00686 435.43 N/A N/A 3,4-Difluorobenzoyl
Tert-butyl derivative 295.28 95 N/A tert-Butyl carbamate
1-(4-Methylbenzoyl)piperazine analog 335.20 99 2.21 4-Methylbenzoyl

Key Observations :

  • Purity : Analogs with hydrophobic substituents (e.g., 4-methylbenzoyl) achieve >99% purity, suggesting synthetic robustness .
  • Retention Time : Lower retention times (e.g., 2.21 min for 4-methylbenzoyl vs. 2.39 min for 3-phenylbut-2-en-1-yl derivatives) correlate with reduced hydrophobicity, impacting tissue distribution .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step routes typical for triazolopyrimidine-piperazine hybrids. Critical steps include:

  • Triazolopyrimidine core formation : Cyclocondensation of substituted pyrimidines with azides under Cu(I)-catalyzed "click" conditions (60–80°C, DMF solvent) .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination (Pd/C or Xantphos catalysts, 100–120°C) to attach the 2,6-difluorobenzoyl group .
  • Optimization : Yields vary (30–70%) depending on solvent polarity, catalyst loading, and temperature control. For example, replacing DMF with dichloromethane improves regioselectivity but reduces solubility .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry of triazole-pyrimidine fusion and fluorine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+^+ = 493.1584, observed 493.1587) .
  • X-ray Crystallography : Resolves conformational flexibility of the piperazine ring and dihedral angles between aromatic groups .

Q. What biological targets are hypothesized for this compound, and how are they validated?

  • Kinase inhibition : Structural analogs show affinity for Wee1 kinase (G2/M checkpoint regulator) via π-π stacking with triazolopyrimidine and hydrogen bonding with the benzoyl group .
  • Enzyme assays : In vitro testing against DPP-IV or CDK2/cyclin E using fluorescence polarization (IC50_{50} values typically 0.5–5 µM) .

Advanced Research Questions

Q. How can substituent modifications enhance target selectivity or potency?

  • Electron-withdrawing groups (EWGs) : Fluorine or chloro substituents at the benzoyl position improve metabolic stability and binding to hydrophobic kinase pockets (e.g., 2,6-difluoro vs. 2-chloro analogs show 2x higher IC50_{50} for Wee1) .
  • Piperazine substitutions : Bulky groups (e.g., 4-methylphenyl) reduce off-target binding to serotonin receptors while maintaining kinase affinity .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Dose-dependent effects : Low solubility in aqueous buffers (logP = 3.2) may lead to underreporting of IC50_{50} values. Use of co-solvents (e.g., 0.1% DMSO) ensures consistent bioavailability .
  • Cell line variability : Test in multiple lines (e.g., HCT-116 vs. MCF-7) to distinguish compound-specific activity from pathway-specific differences .

Q. What computational tools are used to model interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding poses using crystal structures of kinases (PDB: 4Y72) or DPP-IV (PDB: 1N1M) .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical residues (e.g., Lys46 in Wee1) .

Methodological Recommendations

  • Low synthetic yields : Optimize via microwave-assisted synthesis (reduces reaction time from 12 h to 2 h) .
  • Bioactivity discrepancies : Validate using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Toxicity screening : Use zebrafish models to assess cardiotoxicity linked to piperazine fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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